1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole group, a beta-carboline moiety, and a pyrrolidine-2,5-dione structure. This compound may be of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials may include benzodioxole derivatives, beta-carboline precursors, and pyrrolidine-2,5-dione intermediates. Common synthetic routes may involve:
Condensation reactions: Combining benzodioxole and beta-carboline derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrrolidine-2,5-dione ring through intramolecular cyclization.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents may include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may have various scientific research applications, including:
Chemistry: Studying its reactivity and properties in organic synthesis.
Biology: Investigating its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This may involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: Unique due to its specific combination of functional groups.
Other beta-carboline derivatives: May share some structural similarities but differ in their specific functional groups and properties.
Other benzodioxole derivatives: May have similar aromatic ring structures but differ in their overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxole, beta-carboline, and pyrrolidine-2,5-dione moieties, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19N3O4/c26-21-10-18(22(27)25(21)13-5-6-19-20(9-13)29-12-28-19)24-8-7-15-14-3-1-2-4-16(14)23-17(15)11-24/h1-6,9,18,23H,7-8,10-12H2 |
InChI Key |
POHPWGONSWJLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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